N-(2,4-Dimethylphenyl)-3-oxobutanamide

Descripción

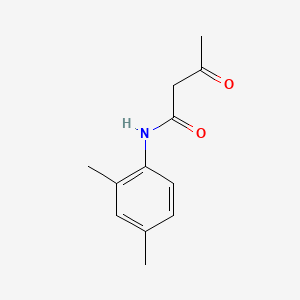

Structure

3D Structure

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-8-4-5-11(9(2)6-8)13-12(15)7-10(3)14/h4-6H,7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVIAKXYAZRSEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040719 | |

| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, COLOURLESS SOLID IN VARIOUS FORMS. | |

| Record name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

171 °C | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 0.25 (very poor) | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2 g/cm³ | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: 1.33 | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

97-36-9 | |

| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Dimethylacetoacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-(2,4-Dimethylphenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethylacetoacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2,4-DIMETHYLPHENYL)-3-OXOBUTANAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84GV04HEUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

88 °C | |

| Record name | 2',4' -DIMETHYLACETOACETANILIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1298 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

"N-(2,4-Dimethylphenyl)-3-oxobutanamide" CAS number 97-36-9

An In-Depth Technical Guide to N-(2,4-Dimethylphenyl)-3-oxobutanamide (CAS 97-36-9)

Executive Summary

This guide provides a comprehensive technical overview of this compound, CAS No. 97-36-9, a key chemical intermediate in various industrial syntheses. Also known by synonyms such as Acetoacet-2,4-xylidide (AAMX), this compound is a member of the amide family, featuring a 3-oxobutanamide functional group attached to a 2,4-dimethylphenyl moiety.[1] Its primary application lies in its role as a coupling component in the manufacturing of organic pigments and dyes, particularly azo dyes.[2][3][4][5] This document consolidates critical information regarding its chemical identity, physicochemical properties, synthesis methodologies, analytical and quality control protocols, and safety considerations. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development who require a detailed understanding of this versatile molecule.

Compound Identification and Nomenclature

Correctly identifying a chemical compound is the foundation of all scientific and industrial work. This compound is registered under several identifiers across multiple chemical databases and regulatory inventories.

-

Preferred IUPAC Name : this compound[6]

-

Synonyms : 2',4'-Dimethylacetoacetanilide, Acetoacet-2,4-xylidide, AAMX, Acetoacet-m-xylidide, N-Acetoacetyl-2,4-xylidine[2][3][8][][10]

-

Beilstein Registry Number : 2110911[11]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in chemical reactions, its solubility, and its appropriate storage and handling conditions. The data presented below is a synthesis of information from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Weight | 205.25 g/mol | [1][10][11] |

| Appearance | White to off-white crystalline powder | [2][3][] |

| Melting Point | 88-91 °C | [3][12][13] |

| Boiling Point | ~343.9 °C (rough estimate) | [3][14] |

| Density | ~1.24 g/cm³ | [3][][12] |

| Flash Point | 171 °C | [3][11][12] |

| Solubility | Slightly soluble in water; Soluble in chloroform and methanol | [3][5][14][15] |

| pKa | 11.33 ± 0.46 (Predicted) | [3][14] |

| LogP | 1.4 - 1.9 | [3][11][14] |

Synthesis and Manufacturing

The industrial production of this compound is critical for its application in the pigment industry. The most common synthesis route involves the condensation reaction between a substituted aniline and a β-keto-ester.

Underlying Chemistry: Nucleophilic Acyl Substitution

The synthesis of this compound is a classic example of nucleophilic acyl substitution. The reaction typically involves the nucleophilic attack of the amino group of 2,4-dimethylaniline on the electrophilic carbonyl carbon of an acetoacetate ester, such as ethyl acetoacetate.[1][16] This is followed by the elimination of a leaving group (ethanol, in the case of ethyl acetoacetate) to form the stable amide product. The presence of the β-carbonyl group in the acetoacetate starting material is crucial as it activates the ester carbonyl for nucleophilic attack.

Conventional Synthesis Protocol

The traditional method for synthesizing this compound relies on thermal heating over several hours.

Reactants :

-

2,4-Dimethylaniline (CAS 95-68-1)[17]

-

Ethyl acetoacetate (CAS 141-97-9)

-

Solvent (e.g., Ethanol-water mixture)

Step-by-Step Protocol :

-

Charging the Reactor : A reaction vessel is charged with 2,4-dimethylaniline and an ethanol-water solvent system.

-

Addition of Ester : Ethyl acetoacetate is added to the mixture, typically in a stoichiometric or slight excess amount.

-

Thermal Reaction : The mixture is heated to a temperature between 60-80°C and maintained for 6-24 hours to drive the condensation reaction to completion.[1]

-

Crystallization and Isolation : Upon completion, the reaction mixture is cooled, allowing the this compound product to crystallize.

-

Filtration and Washing : The solid product is isolated by filtration and washed with a suitable solvent (e.g., cold ethanol or water) to remove unreacted starting materials and impurities.

-

Drying : The purified product is dried under vacuum at a controlled temperature (e.g., 60°C) to a constant weight.[2]

Modern Synthesis: Microwave-Assisted Approach

To improve efficiency, microwave-assisted synthesis has been employed, significantly reducing reaction times while often improving yields.[1] This method utilizes microwave irradiation for rapid and uniform dielectric heating of the reaction mixture.

-

Advantages : Drastic reduction in reaction time (minutes vs. hours), potential for higher yields (80-95%), and improved energy efficiency.[1]

-

Typical Conditions : Temperatures of 120-180°C for 10-30 minutes.[1]

Caption: A flowchart comparing conventional and microwave-assisted synthesis pathways.

Chemical Reactivity and Applications

The utility of this compound stems from its specific chemical structure, which makes it a valuable intermediate.

-

Azo Coupling for Pigments and Dyes : The most significant application is its use as a coupling component.[1] The active methylene group (the -CH₂- between the two carbonyls) is readily deprotonated to form a carbanion, which can then react with a diazonium salt in an azo coupling reaction. This is the core chemistry for producing important organic pigments, such as Pigment Yellow 14.[2][18][19]

-

Pharmaceutical and Agrochemical Synthesis : It serves as a precursor or building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[2][4] For instance, it has been used to synthesize hydrazone derivatives and dihydropyrimidine compounds which may possess biological activity.[16][18]

-

Resins and Polymers : The compound is also utilized in the formulation of certain resins and binders, where it can contribute to improved adhesion and durability in coatings.[4]

Analytical Methodologies and Quality Control

Ensuring the purity and identity of this compound is paramount for its use in downstream applications, especially in regulated industries. A multi-technique approach is required for a comprehensive quality assessment.[1]

Purity Assessment

-

Melting Point : A sharp melting point range (e.g., 88-91 °C) is a primary indicator of high purity.[1][3] A broad or depressed melting range suggests the presence of impurities.

-

Potentiometry : Purity can be quantitatively determined via potentiometric titration, with specifications often requiring a minimum of 99%.[2]

-

Loss on Drying (LOD) : This test determines the amount of volatile matter (like water or residual solvent) in the sample. A typical specification is a maximum of 0.5%.[2]

Structural Confirmation and Identification

-

High-Performance Liquid Chromatography (HPLC) : A reverse-phase (RP) HPLC method can be used for both purity assessment and identification.[8] A typical mobile phase consists of acetonitrile and water with an acid modifier like phosphoric or formic acid.[8] The retention time of the main peak is compared against a certified reference standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provides unambiguous structural confirmation.[1] The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the known structure of the molecule.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups present, such as the N-H stretch, C=O (amide and ketone) stretches, and aromatic C-H bonds.[1][16]

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound (205.25 g/mol ).[1][11][16] The fragmentation pattern can also serve as a fingerprint for identification.

Caption: A typical quality control workflow for batch release of the compound.

Safety, Handling, and Toxicology

Proper handling of this compound is essential to ensure laboratory and plant safety. The information is derived from available Safety Data Sheets (SDS).[15][20]

-

GHS Hazard Classification :

-

Toxicological Data :

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear appropriate chemical safety goggles or glasses as described by OSHA's eye and face protection regulations.[15][22]

-

Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[15][23]

-

Respiratory Protection : Use a NIOSH/MSHA approved respirator if dust exposure limits are exceeded or if irritation occurs.[15]

-

-

Handling and Storage :

-

Disposal :

Conclusion

This compound is a well-characterized organic compound with significant industrial importance, primarily as a precursor in the synthesis of pigments and dyes. Its chemistry is straightforward, relying on fundamental organic reactions, yet its application is vital for the colorant industry. Modern synthesis techniques like microwave-assisted reactions offer significant improvements in efficiency over traditional methods. Robust analytical protocols are in place to ensure its quality and purity. While it possesses moderate toxicity and requires standard chemical handling precautions, it is a stable compound under normal conditions. The lack of extensive research into its specific biological mechanism of action outside of its role as a synthetic building block suggests an area for potential future investigation.

References

-

This compound | CAS 97-36-9. Matrix Fine Chemicals. [Link]

-

This compound. SIELC Technologies. [Link]

-

This compound | C12H15NO2 | CID 222464. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Physics @ Manasagangotri. [Link]

-

(PDF) Synthesis and elucidation of structure of hydrazones derived from this compound. ResearchGate. [Link]

-

Material Safety Data Sheet - 2',4'-Dimethylacetoacetanilide. Cole-Parmer. [Link]

-

Acetoacet m-xylidide | Chemical Substance Information. J-GLOBAL. [Link]

-

Safety Data Sheet(SDS). Unknown Source. [Link]

-

Acetoacet-m-xylidide (AAMX). Laxmi Organic Industries. [Link]

-

2,4-Dimethylaniline | C8H11N | CID 7250. PubChem, National Center for Biotechnology Information. [Link]

-

Analytical Method Summaries. ALS. [Link]

-

Anilide AAMX Acetoacetic acid m-xylidide. EMCO Chemicals. [Link]

-

This compound (C12H15NO2). PubChemLite. [Link]

-

Aceto Acet Meta Xylidine (AAMX). H. Ramesh Kumar & Co. [Link]

-

Acetoacet-M-Xylidide. Qingdao Haiwan Group Co.,Ltd. [Link]

-

This compound. gsrs.ncats.nih.gov. [Link]

-

2',4'-Dimethylacetoacetanilide. Chongqing Chemdad Co., Ltd. [Link]

-

ACETOACETIC ACID-M-XYLIDID-2,4. ChemBK. [Link]

-

2-(Diethylamino)-2',4'-acetoxylidide | C14H22N2O | CID 28447. PubChem, National Center for Biotechnology Information. [Link]

-

2,4-Dichlorophenoxyacetic acid. Unknown Source. [Link]

-

Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. National Center for Biotechnology Information. [Link]

-

Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. J-STAGE. [Link]

-

Mechanism of action of 2,4-D herbicide on target weeds. ResearchGate. [Link]

Sources

- 1. Buy this compound | 97-36-9 [smolecule.com]

- 2. 3.imimg.com [3.imimg.com]

- 3. 2',4'-Dimethylacetoacetanilide | 97-36-9 [chemicalbook.com]

- 4. Acetoacet-M-Xylidide Manufacturer & Suppliers |ELRASA-AAMX - Elchemy [elchemy.com]

- 5. Aceto Acet Meta Xylidine (AAMX ) Supplier, Exporter from Mumbai [hrameshkumar.com]

- 6. This compound | CAS 97-36-9 [matrix-fine-chemicals.com]

- 7. 1stsci.com [1stsci.com]

- 8. This compound | SIELC Technologies [sielc.com]

- 10. scbt.com [scbt.com]

- 11. This compound | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 97-36-9 Cas No. | 2,4-Dimethylacetoacetanilide | Matrix Scientific [matrixscientific.com]

- 13. "AAMX | Acetoacetic acid m-xylidide | Cas no 97-36-9 | Manufacturer, Supplier, Exporter, India" [emcochemicals.com]

- 14. 2',4'-Dimethylacetoacetanilide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. uomphysics.net [uomphysics.net]

- 17. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Acetoacet-M-Xylidide-Haiwan Group [en.qdhw.com]

- 20. pfaltzandbauer.com [pfaltzandbauer.com]

- 21. 97-36-9|N-(2,4-Dimethylphenyl)-3-oxobutyramide|BLD Pharm [bldpharm.com]

- 22. fishersci.com [fishersci.com]

- 23. aksci.com [aksci.com]

An In-depth Technical Guide to N-(2,4-Dimethylphenyl)-3-oxobutanamide: Structure, Synthesis, and Characterization

This guide provides a comprehensive technical overview of N-(2,4-Dimethylphenyl)-3-oxobutanamide, a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecule's structural attributes, synthesis methodologies, and detailed analytical characterization.

Introduction and Chemical Identity

This compound, also widely known as Acetoacet-2,4-xylidide, is an aromatic amide of significant interest in synthetic organic chemistry.[1] Its molecular architecture, featuring a reactive β-keto amide functionality appended to a sterically hindered dimethylphenyl ring, underpins its utility as a precursor in the synthesis of various dyes, pigments, and potentially bioactive molecules.[1][2]

The compound is systematically named this compound according to IUPAC nomenclature.[2] It is registered under the CAS number 97-36-9.[2] The presence of both a ketone and an amide group within the 3-oxobutanamide moiety creates a reactive methylene group positioned between two carbonyl functionalities, a key feature dictating its chemical behavior.[1]

Key Identifiers and Properties:

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 2',4'-Dimethylacetoacetanilide, Acetoacet-m-xylidide | [2][3] |

| CAS Number | 97-36-9 | [2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][4] |

| Molecular Weight | 205.25 g/mol | [1][2][4] |

| Appearance | Colorless to white solid/powder | [2][3] |

| Melting Point | 88-91 °C | [3] |

Molecular Structure and Visualization

The molecular structure of this compound is characterized by a central amide linkage connecting a 2,4-dimethylphenyl group to a 3-oxobutanamide chain. The spatial arrangement and electronic effects of the two methyl groups on the aromatic ring influence the molecule's reactivity and physical properties.

Caption: Molecular structure of this compound.

Synthesis Methodologies

The primary and most established route for the synthesis of this compound is the condensation reaction between 2,4-dimethylaniline and an acetoacetylating agent, typically ethyl acetoacetate.[1][5] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Conventional Synthesis Protocol

This traditional approach involves heating the reactants in a suitable solvent system. The choice of solvent and temperature is critical for achieving high yields and purity.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethylaniline in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of Acetoacetylating Agent: Add ethyl acetoacetate to the solution of 2,4-dimethylaniline.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C) for a period of 6 to 24 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is then collected by filtration, washed with a cold solvent to remove unreacted starting materials, and can be further purified by recrystallization from a suitable solvent like ethanol.

Microwave-Assisted Synthesis

A more contemporary and efficient approach utilizes microwave irradiation to accelerate the reaction.[1] This method significantly reduces reaction times from hours to minutes while often improving yields.[1]

Step-by-Step Protocol:

-

Reactant Mixture: Combine 2,4-dimethylaniline and ethyl acetoacetate in a microwave-safe reaction vessel. A solvent may or may not be used depending on the specific protocol.

-

Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature (typically 120-180°C) for 10-30 minutes.[1]

-

Work-up: After cooling, the product is isolated using similar techniques as in the conventional method, such as precipitation and filtration, followed by recrystallization.

Caption: General workflow for the synthesis of the target compound.

Spectroscopic Characterization

The structural elucidation of this compound is definitively achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the methyl groups on the phenyl ring, the amide proton, the methylene protons, and the terminal methyl protons of the butanamide chain. The splitting patterns of the aromatic protons are particularly diagnostic of the 2,4-substitution pattern.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each of the 12 carbon atoms in the molecule, including the carbonyl carbons of the amide and ketone groups, the aromatic carbons, and the aliphatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Characteristic absorption bands include:

-

N-H stretch: Around 3300 cm⁻¹

-

C=O stretch (amide): Around 1660 cm⁻¹

-

C=O stretch (ketone): Around 1715 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern.[1] Fast atom bombardment mass spectrometry typically shows a prominent molecular ion peak [M+1]⁺ at m/z 206, confirming the molecular weight of 205 g/mol .[1]

Applications and Significance

This compound serves as a valuable intermediate in several industrial and research applications.

-

Pigment and Dye Synthesis: It is a key building block in the manufacturing of organic pigments and dyes.[2][3] Its ability to undergo azo coupling reactions makes it a versatile precursor for a wide range of colorants.[1][6]

-

Pharmaceutical Research: The structural motif of this compound has been explored in the development of new pharmaceutical agents. For instance, related acetoacetanilide derivatives have been investigated for various biological activities.[1]

-

Chemical Synthesis: The reactive methylene group allows for a variety of chemical transformations, making it a useful intermediate in the synthesis of more complex organic molecules.[1]

-

Material Science: Its capacity to form metal complexes suggests potential applications in catalysis and the development of new materials.[1]

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling this compound.

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7][8]

-

First Aid:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[8]

Conclusion

This compound is a chemical compound with significant utility in various fields, particularly in the synthesis of pigments and as a versatile intermediate in organic chemistry. This guide has provided a detailed overview of its molecular structure, synthesis, characterization, and applications, offering valuable insights for researchers and professionals working with this compound.

References

-

PubChem. This compound. Available from: [Link]

-

SIELC Technologies. This compound. Available from: [Link]

-

GSRS. This compound. Available from: [Link]

-

Physics @ Manasagangotri. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Available from: [Link]

-

ResearchGate. (PDF) Synthesis and elucidation of structure of hydrazones derived from this compound. Available from: [Link]

-

P&S Chemicals. Product information, Acetoacetic-m- xylidine. Available from: [Link]

-

Matrix Fine Chemicals. This compound | CAS 97-36-9. Available from: [Link]

-

CPAChem. Safety data sheet. Available from: [Link]

-

FDA Global Substance Registration System. This compound. Available from: [Link]

Sources

- 1. Buy this compound | 97-36-9 [smolecule.com]

- 2. This compound | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2',4'-Dimethylacetoacetanilide | 97-36-9 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. uomphysics.net [uomphysics.net]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. cpachem.com [cpachem.com]

A Comprehensive Technical Guide to N-(2,4-Dimethylphenyl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2,4-Dimethylphenyl)-3-oxobutanamide, a notable member of the amide family, holds a significant position in synthetic organic chemistry and is increasingly recognized for its potential in pharmaceutical applications. This technical guide provides an in-depth exploration of its chemical identity, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it delves into the compound's reactivity, potential applications in drug development, and critical safety considerations, offering a comprehensive resource for professionals in the field.

Chemical Identity and Nomenclature

This compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.[1][2] This nomenclature precisely describes its molecular architecture, which consists of a 3-oxobutanamide functional group attached to a 2,4-dimethylphenyl moiety.[3]

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| Preferred IUPAC Name | This compound | [1][2] |

| CAS Number | 97-36-9 | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1][2][3] |

| Molecular Weight | 205.25 g/mol | [1][3] |

| InChIKey | HGVIAKXYAZRSEG-UHFFFAOYSA-N | [1][2] |

| Synonyms | 2',4'-Dimethylacetoacetanilide, Acetoacet-m-xylidide, Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | [1][3][4][5][6] |

The presence of two methyl groups on the phenyl ring at positions 2 and 4 significantly influences the molecule's electronic and steric properties, distinguishing it from unsubstituted acetoacetanilide.[3]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its handling, application, and analysis.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Description | White to off-white powder/solid in various forms. | [1][5][7] |

| Melting Point | 88-91 °C | [1][5] |

| Boiling Point | 343.93°C (rough estimate) | [5] |

| Flash Point | 171 °C | [1][5] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [5] |

| LogP | 1.4 at 20℃ and pH 6.5-7.5 | [5] |

Synthesis and Manufacturing

The synthesis of this compound is a well-established process in organic chemistry, with various methods developed to optimize yield and purity.

Conventional Synthesis

The primary synthetic route involves the condensation reaction of 2,4-dimethylaniline with an acetoacetylating agent, such as ethyl acetoacetate or diketene.[3][8] This reaction is typically acid-catalyzed and proceeds through the formation of an intermediate enamine, which then tautomerizes to the more stable amide product.

Caption: Conventional synthesis workflow.

Microwave-Assisted Synthesis

To enhance reaction efficiency, microwave-assisted organic synthesis (MAOS) has been successfully applied.[3] This technique utilizes microwave irradiation to achieve rapid and uniform heating of the reaction mixture, significantly reducing reaction times from hours to minutes and often improving yields.[3]

Analytical Characterization

A comprehensive analytical approach is crucial to confirm the identity, purity, and structural integrity of this compound.

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the molecular structure and assessing purity.[3]

-

Infrared (IR) Spectroscopy : IR spectroscopy helps in identifying the characteristic functional groups, such as the amide and ketone carbonyls.[3]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and fragmentation patterns, further confirming the compound's identity.[1][3]

Chromatographic Techniques

-

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is a common method for purity assessment and quantification.[4] A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric or formic acid.[4]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is another powerful technique for separation and identification.[1]

Caption: Analytical characterization workflow.

Chemical Reactivity and Applications

The reactivity of this compound is primarily dictated by its β-keto amide functionality.

Azo Coupling Reactions

A significant application of this compound is as a coupling component in the synthesis of azo dyes and pigments.[3][9] The active methylene group between the two carbonyls readily reacts with diazonium salts to form brightly colored azo compounds.[9]

Potential in Drug Development

While primarily used in the dye industry, the structural motif of this compound presents opportunities in medicinal chemistry.[3]

-

Scaffold for Biologically Active Molecules : The β-keto amide structure can serve as a versatile scaffold for the synthesis of more complex heterocyclic compounds with potential biological activities.

-

Lead Compound : Its derivatives have been investigated for various pharmacological properties. For instance, related acetoacetanilide derivatives have been explored as precursors to biologically active quinolones.[3] Research has also pointed to the potential of N-(2-methylphenyl)-3-oxobutanamide as an HIV integrase inhibitor.[9]

Safety and Handling

Proper safety precautions are essential when working with this compound.

-

Hazards Identification : May cause eye, skin, respiratory, and digestive tract irritation.[7]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[10][11]

-

Handling : Use with adequate ventilation and minimize dust generation.[7][10] Wash hands thoroughly after handling.[7][10]

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[7][10]

-

Incompatible Materials : Avoid contact with strong oxidizing agents.[10]

Conclusion

This compound is a compound with a well-defined chemical profile and established synthetic pathways. While its primary role has been in the manufacturing of pigments, its chemical reactivity and structural features suggest a promising future in the realm of drug discovery and development. This guide provides the foundational knowledge necessary for researchers and scientists to effectively and safely utilize this versatile molecule in their endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Matrix Fine Chemicals. This compound | CAS 97-36-9. [Link]

-

Physics @ Manasagangotri. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). [Link]

-

SIELC Technologies. This compound. [Link]

-

ResearchGate. (PDF) Synthesis and elucidation of structure of hydrazones derived from this compound. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2',4'-Dimethylacetoacetanilide. [Link]

-

Analytical Method Summaries. [Link]

-

Analytical Method Summaries. [Link]

-

GSRS. This compound. [Link]

-

Drugfuture. This compound. [Link]

Sources

- 1. This compound | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 97-36-9 [matrix-fine-chemicals.com]

- 3. Buy this compound | 97-36-9 [smolecule.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. 2',4'-Dimethylacetoacetanilide | 97-36-9 [chemicalbook.com]

- 6. This compound [drugfuture.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. uomphysics.net [uomphysics.net]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to N-(2,4-Dimethylphenyl)-3-oxobutanamide and its Synonymous Nomenclature

This technical guide provides a comprehensive overview of N-(2,4-Dimethylphenyl)-3-oxobutanamide, a versatile β-keto amide of significant interest to researchers, scientists, and professionals in drug development. This document delves into the compound's nomenclature, synthesis, structural characteristics, and its emerging potential in pharmacological research.

Nomenclature and Identification: Establishing a Common Language

Clarity in chemical communication is paramount. This compound is known by a variety of synonyms across different chemical databases and historical literature. A thorough understanding of this nomenclature is crucial for accurate literature searches and unambiguous scientific discourse.

The primary identifier for this compound is its CAS (Chemical Abstracts Service) number: 97-36-9 .[1][2] This unique numerical identifier ensures unequivocal identification.

Table 1: Synonyms and Identifiers for this compound

| Name Type | Name | Source/Reference |

| IUPAC Name | This compound | PubChem[2] |

| Common Synonym | 2',4'-Dimethylacetoacetanilide | PubChem[2] |

| Common Synonym | Acetoacet-m-xylidide | PubChem[2] |

| Common Synonym | N-Acetoacetyl-2,4-xylidine | Smolecule[1] |

| Systematic Name | Butanamide, N-(2,4-dimethylphenyl)-3-oxo- | PubChem[2] |

| Other Names | m-Acetoacetoxylidide, AAMX, Acetoacet-2,4-dimethylphenyl | PubChem[2] |

| Molecular Formula | C₁₂H₁₅NO₂ | Smolecule[1] |

| Molecular Weight | 205.25 g/mol | Smolecule[1] |

Synthesis of this compound: From Classical to Modern Approaches

The synthesis of this compound is a well-established process, with both traditional and contemporary methods offering distinct advantages. The choice of synthetic route often depends on the desired scale, efficiency, and available resources.

Classical Condensation: A Foundational Method

The most conventional and widely cited method for synthesizing this compound is the direct condensation of 2,4-dimethylaniline with a β-keto ester, typically ethyl acetoacetate.[1] This reaction proceeds via a nucleophilic acyl substitution mechanism.

-

Reactants: 2,4-dimethylaniline serves as the nucleophile, with its amino group attacking the electrophilic carbonyl carbon of the ester group in ethyl acetoacetate. The methyl groups on the aniline ring are electron-donating, which can slightly modulate the nucleophilicity of the amine.

-

Solvent: A high-boiling point, non-protic solvent like toluene is often employed to facilitate the reaction at elevated temperatures, driving the equilibrium towards product formation by removing the ethanol byproduct.[3]

-

Catalyst: While the reaction can proceed without a catalyst, a mild base such as 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction.[3]

-

Temperature: Reflux temperatures are necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.[3]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethylaniline (1.0 equivalent) in toluene.

-

Reagent Addition: Add ethyl acetoacetate (1.0-1.2 equivalents) to the stirred solution.

-

Catalyst (Optional): Introduce a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 20-36 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]

-

Workup: Upon completion, cool the reaction mixture to room temperature. Add water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.[4]

-

Purification: Combine the organic layers, wash with saturated sodium chloride solution (brine), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel using a petroleum ether:ethyl acetate eluent system.[4]

Microwave-Assisted Synthesis: A Leap in Efficiency

Modern synthetic chemistry often leverages microwave irradiation to expedite reactions. This approach offers a significant reduction in reaction times and often leads to improved yields for the synthesis of this compound.[1]

-

Microwave Irradiation: Microwaves directly and efficiently heat the polar reactants and solvents, leading to a rapid increase in temperature and a significant acceleration of the reaction rate compared to conventional heating.

-

Sealed Vessel: The reaction is typically carried out in a sealed vessel to allow for temperatures above the solvent's boiling point, further increasing the reaction rate.

-

Reactant Mixture: In a microwave-safe reaction vial, combine 2,4-dimethylaniline (1.0 equivalent) and ethyl acetoacetate (1.2 equivalents).

-

Solvent (Optional): The reaction can often be performed neat (solvent-free) or with a minimal amount of a high-dielectric solvent.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).

-

Purification: After cooling, the product can be purified by recrystallization or column chromatography as described in the classical method.

Caption: Comparative workflow of classical and microwave-assisted synthesis.

Structural Elucidation and Physicochemical Properties

The structural integrity of synthesized this compound is confirmed through a combination of spectroscopic techniques and physical property measurements.

Spectroscopic Characterization

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations and Assignments | Source/Reference |

| ¹H NMR (CDCl₃) | δ ~9.0 (s, 1H, NH), δ ~7.0-7.2 (m, 3H, Ar-H), δ ~3.5 (s, 2H, CH₂), δ ~2.3 (s, 3H, Ar-CH₃), δ ~2.2 (s, 3H, Ar-CH₃), δ ~2.1 (s, 3H, COCH₃) | Smolecule[1] |

| ¹³C NMR | Characteristic peaks for aromatic carbons, methyl carbons, methylene carbon, and two carbonyl carbons (amide and ketone). | Organic Chemistry Data[5] |

| IR (KBr) | ~3290 cm⁻¹ (N-H stretch), ~1715 cm⁻¹ (C=O ketone stretch), ~1660 cm⁻¹ (C=O amide I band), ~1540 cm⁻¹ (N-H bend, amide II band) | PubChem[2] |

| Mass Spec. (FAB) | m/z 206 [M+H]⁺ | Smolecule[1] |

Keto-Enol Tautomerism: A Key to Reactivity

A fundamental characteristic of β-dicarbonyl compounds, including this compound, is their existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents.[6]

The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen. The presence of both tautomers can be observed and quantified using ¹H NMR spectroscopy by the appearance of distinct signals for the keto and enol forms.[7] Understanding this equilibrium is critical, as the reactivity of the molecule can be dictated by the predominant tautomer under specific reaction conditions.

Caption: Keto-enol tautomerism in this compound.

Applications in Research and Drug Development

While primarily known as an intermediate in the synthesis of organic pigments, recent research has highlighted the potential of acetoacetanilide derivatives in medicinal chemistry.

Anti-inflammatory and Immunomodulatory Potential

There is growing evidence that β-keto amides and related structures possess biological activity. This compound has been reported to exhibit anti-inflammatory properties and to modulate immune system responses.[1] Although the precise mechanism of action for this specific compound is not yet fully elucidated, the broader class of acetanilide derivatives has been investigated for the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[8]

The β-keto functional group is also a key structural feature of ketone bodies, such as β-hydroxybutyrate, which are known to have immunomodulatory effects, including the inhibition of the NLRP3 inflammasome.[9][10] This suggests a potential avenue for the therapeutic action of this compound and warrants further investigation into its effects on inflammatory signaling pathways.

Caption: Potential mechanism of anti-inflammatory and immunomodulatory action.

A Scaffold for Further Discovery

The reactive nature of the β-ketoamide moiety makes this compound a valuable scaffold for the synthesis of more complex heterocyclic compounds with potential biological activities. Its ability to participate in cyclization and coupling reactions opens up avenues for the creation of novel chemical entities for drug discovery programs.

Conclusion

This compound is a compound with a rich history and a promising future. Its well-defined synthesis and rich chemical reactivity, coupled with emerging evidence of its biological potential, make it a subject of considerable interest for both synthetic and medicinal chemists. This guide has provided a foundational understanding of its properties and potential applications, with the aim of stimulating further research and innovation in this area.

References

-

PrepChem. (2023). Synthesis of acetoacetanilide. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and assessment of Analgesic/Anti-Inflammatory Activities. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of acetoacetanilide compound.

-

Beilstein Journals. (n.d.). Supporting Information for The unexpected influence of aryl substituents in N-aryl-3- oxobutanamides on the behavior of their. Retrieved from [Link]

-

Organic Syntheses. (n.d.). acetoacetanilide. Retrieved from [Link]

-

Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis of acetoacetanilide.

-

ResearchGate. (2022). Synthesis of Some New Acetanilide Derivatives as COX Inhibitors and Assessment of Analgesic/ Anti-Inflammatory Activities | Request PDF. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

-

PubMed. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Retrieved from [Link]

-

ResearchGate. (2014). Analysis of Tautomerism in -Ketobuanamides by Nuclear Magnetic Resonance: Substituent, Temperature and Solvent Effects. Retrieved from [Link]

-

ResearchGate. (2008). (PDF) Synthesis and elucidation of structure of hydrazones derived from this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Ketone bodies as chemical signals for the immune system. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

-

ResearchGate. (2017). Analysis of Tautomerism in -Ketobuanamides by Nuclear Magnetic Resonance: Substituent, Temperature and Solvent Effects | Request PDF. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). List of Contents. Retrieved from [Link]

-

MDPI. (2023). Immune Modulatory Effects of Ketogenic Diet in Different Disease Conditions. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H15NO2). Retrieved from [Link]

-

ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

ResearchGate. (2024). The immunomodulatory effects of ketogenic diet on Immune Cells. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (2022). A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. Retrieved from [Link]

-

ResearchGate. (2024). β‐Keto amides motifs in natural products and biologically active compounds. Retrieved from [Link]

-

ERIC. (2011). EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct. Retrieved from [Link]

-

PubMed Central. (2019). Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives. Retrieved from [Link]

-

NIST WebBook. (n.d.). Acetamide, N-(2,4-dimethylphenyl)-. Retrieved from [Link]

-

ResearchGate. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Retrieved from [Link]

Sources

- 1. Buy this compound | 97-36-9 [smolecule.com]

- 2. This compound | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. orientjchem.org [orientjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2',4'-Acetoacetoxylidide: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2',4'-Acetoacetoxylidide, a versatile chemical intermediate. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's core properties, synthesis methodologies, analytical characterization, and key applications, with a focus on its role in pigment and dye manufacturing.

Introduction: Unveiling 2',4'-Acetoacetoxylidide

2',4'-Acetoacetoxylidide, systematically named N-(2,4-dimethylphenyl)-3-oxobutanamide, is an organic compound belonging to the acetoacetanilide family.[1] Its molecular structure features a central 3-oxobutanamide functional group attached to a 2,4-dimethylphenyl moiety.[2] This unique combination of an active methylene group and an aromatic amine derivative underpins its utility as a significant precursor in organic synthesis, particularly in the production of azo pigments and dyes.[3][4] The presence of the reactive ketone and amide functionalities allows for a variety of chemical transformations, making it a valuable building block for more complex molecules.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 2',4'-Acetoacetoxylidide is fundamental for its effective handling, application, and analysis.

Physicochemical Data

The key physicochemical properties of 2',4'-Acetoacetoxylidide are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2',4'-Dimethylacetoacetanilide, Acetoacet-m-xylidide | [1] |

| CAS Number | 97-36-9 | [1] |

| Molecular Formula | C₁₂H₁₅NO₂ | [1] |

| Molar Mass | 205.25 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 88 °C | [1] |

| Flash Point | 171 °C | [1] |

| Solubility | Very poorly soluble in water | [1] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 2',4'-Acetoacetoxylidide. The following sections detail its characteristic spectral features.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide definitive structural information.

-

¹H NMR Spectroscopy : A ¹H NMR spectrum of 2',4'-Acetoacetoxylidide in deuterated chloroform (CDCl₃) reveals distinct signals corresponding to the different proton environments in the molecule. The aromatic protons typically appear as multiplets in the region of δ 6.76-7.16 ppm.[2] The proton at the 3-position of the phenyl ring often presents as a doublet at approximately δ 6.76 ppm with a coupling constant (J) of 3 Hz.[2]

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons of the ketone and amide groups, the aromatic carbons, and the methyl carbons.

IR spectroscopy is a powerful tool for identifying the functional groups present in 2',4'-Acetoacetoxylidide.

-

Key Absorption Bands : The IR spectrum exhibits characteristic absorption bands that confirm the presence of the amide and ketone functionalities. The N-H stretching vibration of the secondary amide is typically observed around 3343 cm⁻¹.[2] The amide carbonyl (Amide I band) stretch appears at approximately 1665 cm⁻¹.[2]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Fragmentation Pattern : Using Fast Atom Bombardment (FAB) mass spectrometry, a prominent molecular ion peak [M+1]⁺ is observed at m/z 206, confirming the molecular weight of 205 g/mol .[2] Key fragment ions are typically seen at m/z 148, 122, and 120, which correspond to specific cleavages within the molecule.[2]

Synthesis of 2',4'-Acetoacetoxylidide

The primary route for the synthesis of 2',4'-Acetoacetoxylidide involves the condensation reaction between 2,4-dimethylaniline and a β-ketoester, typically ethyl acetoacetate.[2]

General Synthesis Workflow

The synthesis can be achieved through both conventional heating and microwave-assisted methods. The general workflow is depicted in the following diagram.

Caption: General workflow for the synthesis of 2',4'-Acetoacetoxylidide.

Experimental Protocols

This method involves heating the reactants in a suitable solvent system.

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethylaniline and a molar equivalent of ethyl acetoacetate in an ethanol-water solvent mixture.[2]

-

Heating : Heat the reaction mixture to a temperature between 60-80°C and maintain for 6-24 hours.[2]

-

Work-up : After cooling, the product often precipitates out of the solution. The solid is collected by filtration.

-

Purification : The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 2',4'-Acetoacetoxylidide.[2]

Microwave irradiation can significantly reduce the reaction time.[2]

-

Reaction Setup : Combine 2,4-dimethylaniline and ethyl acetoacetate in a microwave-safe reaction vessel.

-

Irradiation : Subject the mixture to microwave irradiation at a temperature of 120-180°C for 10-30 minutes.[2]

-

Isolation and Purification : The product is isolated and purified as described in the conventional method.

Core Applications of 2',4'-Acetoacetoxylidide

The primary industrial application of 2',4'-Acetoacetoxylidide is as a key intermediate in the synthesis of organic pigments and dyes.[3][5]

Azo Coupling Agent in Pigment and Dye Synthesis

2',4'-Acetoacetoxylidide serves as a coupling component in azo coupling reactions.[4] The active methylene group in its structure readily reacts with diazonium salts to form brightly colored azo compounds.

The general mechanism for this application is illustrated below:

Caption: Role of 2',4'-Acetoacetoxylidide in azo pigment synthesis.

This reaction is fundamental to the production of a wide range of yellow, orange, and red pigments used in printing inks, paints, plastics, and textiles.[3] For instance, it can be coupled with tetrazotized benzidine-2,2'-disulfonic acid to produce specific azo dyes.[3]

Precursor for Biologically Active Molecules

Derivatives of 2',4'-Acetoacetoxylidide have been investigated for their potential biological and pharmacological properties. For example, it can be used as a starting material for the synthesis of hydrazones, which are a class of compounds known to exhibit a range of biological activities.[6]

Safety and Handling

2',4'-Acetoacetoxylidide should be handled with appropriate safety precautions in a laboratory or industrial setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

General Hazards : May cause skin and eye irritation.[2]

-

Handling : Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]

-

Storage : Store in a cool, dry place away from incompatible materials.

Conclusion

2',4'-Acetoacetoxylidide is a valuable and versatile chemical intermediate with well-defined properties and established synthesis routes. Its primary importance lies in its role as a coupling agent in the production of azo pigments and dyes, contributing to a vibrant palette of colors across various industries. Ongoing research into its derivatives may further expand its applications into the realm of biologically active compounds. This guide provides a solid foundation for researchers and professionals working with this important molecule.

References

-

Physics @ Manasagangotri. (2006). Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from this compound. Retrieved from [Link]

- Google Patents. (1994). EP0311560B1 - Pigment compositions based on acetoacetarylides.

-

The Royal Society of Chemistry. (2013). Supporting Information for: A mild and efficient method for the synthesis of acetophenones from styrenes. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 2',4'-Acetoxylidide [FTIR]. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,4-D. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetamide, N-(2,4-dimethylphenyl)-. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C12H15NO2). Retrieved from [Link]

- Google Patents. (1996). ES2078898T3 - PIGMENTARY COMPOSITIONS OF ACETOACETARILIDAS.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4'-Dichloroacetophenone: A Key Intermediate in Organic Synthesis and Agrochemical Development. Retrieved from [Link]

-

Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubMed. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from [Link]

-

ResearchGate. (2024). Pigment production by identified Pseudofusicoccum adansoniae: extract production, Cytotoxicity activity and diketopiperazines identified. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis and identification of phenylethanoid glycosides in cistanche tubulosa with LC and quadropole TOF-MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Azo coupling. Retrieved from [Link]

- Google Patents. (1971). US3577254A - Pigment dispersions.

-

Preprints.org. (n.d.). Natural Pigments Production and Their Application in Food, Health and Other Industries. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Dyes and the Textile Industry. Retrieved from [Link]

-

PubMed Central. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

-

ResearchGate. (2014). Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. Retrieved from [Link]

-

ResearchGate. (2014). Preparation, investigation, theoretical study and biological activity of 2-[4- acetyl phenoxy) N-(4-substitutent phenyl)] acetoamide derivatives. Retrieved from [Link]

-

PubMed. (2014). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. Retrieved from [Link]

-

MDPI. (n.d.). Chemistry and Applications of Azo Dyes: A Comprehensive Review. Retrieved from [Link]

-

ResearchGate. (2020). Solution 13 C NMR spectrum of the reaction of methyl acetoacetate and.... Retrieved from [Link]

-

Chemical Journal of Chinese Universities. (n.d.). Synthesis and Bioactivity of 2-Aceto-cyanoacetic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2013). Recent applications and developments of organic azides in total synthesis of natural products. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: Synthetic Glycoimmunochemistry. Effect of Phenolic Glycolipids From Mycobacterium kansasii on Proin. Retrieved from [Link]

-

PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. Retrieved from [Link]

-

ResearchGate. (2020). Methyl acetoacetate as a Coupling Agent in Spectrophotometric Determination of p-Aminobenzoic Acid by Azo-Dye Formation Reaction. Retrieved from [Link]

-

NP-MRD. (2005). Showing NP-Card for Acetoacetic acid (NP0001129). Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis and Antioxidant Studies of 2,4-Dioxothiazolidine-5-acetic Acid Based Organic Salts: SC-XRD and DFT Approach. Retrieved from [Link]

-

ResearchGate. (2002). MALDI Mass Spectrometry Using 2,4,6-Trihydroxyacetophenone and 2,4-Dihydroxyacetophenone with Cyclodextrins: Suppression of Matrix-related Ions in Low-molecular-weight Region. Retrieved from [Link]

-

PubMed. (2002). Laser desorption ionization mass spectrometry of bioactive substances by using 2,4,6-trihydroxyacetophenone on cation-substituted zeolite. Retrieved from [Link]

-

PubChem. (n.d.). Benzeneacetic acid, 4-ethoxy-. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. Retrieved from [Link]

-

ResearchGate. (2016). Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

Sources

- 1. This compound | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 97-36-9 [smolecule.com]

- 3. EP0311560B1 - Pigment compositions based on acetoacetarylides - Google Patents [patents.google.com]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

Introduction: Understanding the Significance of Solubility for a Key Chemical Intermediate

An In-Depth Technical Guide to the Solubility of N-(2,4-Dimethylphenyl)-3-oxobutanamide (CAS: 97-36-9)

This compound, also known by synonyms such as Acetoacet-2,4-xylidide or AAMX, is a vital chemical intermediate.[1][2][3] Its primary application lies in the synthesis of organic pigments, where it serves as a coupling component in azo coupling reactions.[2][4][5] The solubility of this compound is a critical physical property that dictates its utility and handling across various industrial and research settings. For process chemists, understanding solubility is paramount for optimizing reaction conditions, selecting appropriate solvents for synthesis and purification via recrystallization, and achieving high yields and purity.[4]

In the context of drug development and material science, solubility is a cornerstone of a substance's performance. It directly influences bioavailability, dissolution rates, and the feasibility of different formulation strategies.[6][7] For a compound like this compound, which exhibits poor aqueous solubility, a thorough characterization is essential for any potential advanced applications.[4][8] This guide provides a comprehensive overview of the known solubility data, theoretical underpinnings, and robust experimental protocols for determining the solubility of this compound, tailored for researchers and development professionals.

Physicochemical Profile and Molecular Structure Analysis

A molecule's structure is the primary determinant of its physical properties, including solubility. This compound is an amphiphilic molecule, containing both hydrophobic and hydrophilic regions, which dictates its behavior in different solvents.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| CAS Number | 97-36-9 | [4][8] |

| Molecular Formula | C12H15NO2 | [4][8][9] |

| Molecular Weight | 205.25 g/mol | [4][8] |

| Appearance | White to off-white crystalline powder | [2][5][10] |

| Melting Point | 88-91 °C; 175-176 °C (recrystallized from methanol) | [1][4][11] |

The significant discrepancy in reported melting points is noteworthy. A lower melting point (88-91 °C) is more commonly cited by commercial suppliers, while a higher value (175-176 °C) has been reported after recrystallization from methanol.[1][4] This suggests the potential for polymorphism—the ability of a solid to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct solubilities and dissolution rates, a critical consideration in both chemical manufacturing and pharmaceutical formulation, as outlined by guidelines such as ICH Q6A.[6]

Caption: Molecular structure highlighting hydrophobic and hydrophilic regions.

The 2,4-dimethylphenyl group provides a significant non-polar, hydrophobic character, while the 3-oxobutanamide moiety contains polar functionalities (two carbonyl groups and an N-H bond) capable of acting as hydrogen bond acceptors and a donor. This dual nature explains its very poor solubility in water and enhanced solubility in polar organic solvents that can engage in hydrogen bonding.[4]

Quantitative Solubility Data

A summary of the available quantitative and qualitative solubility data is presented below. This data is crucial for selecting appropriate solvent systems for various applications.

| Solvent | Solubility Value | Temperature (°C) | Comments | Source(s) |

| Water | 0.25 g / 100 mL | 20 | Very poor solubility | [4][8] |

| Hot Water | Slightly soluble | Not specified | - | [2] |

| Methanol | Soluble | Not specified | Enhanced solubility due to hydrogen bonding | [4] |

| Ethanol | Soluble | Not specified | Enhanced solubility due to hydrogen bonding | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Not specified | Enhanced solubility due to hydrogen bonding | [4] |

| Glacial Acetic Acid | Soluble | Not specified | - | [2] |

| Chloroform | Slightly soluble | Not specified | - | [10][11] |

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a foundational, qualitative understanding of solubility.[12][13] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. For this compound, its solubility in polar organic solvents like methanol is driven by favorable dipole-dipole interactions and hydrogen bonding with the amide and ketone groups.[4]

For a more quantitative and predictive understanding, thermodynamic models are employed. The solubility of a solid in a liquid is governed by the Gibbs free energy of solution (ΔG_sol), which involves overcoming the solute's crystal lattice energy and creating favorable solute-solvent interactions. In recent years, advanced computational methods, including thermodynamic cycles combined with machine learning, have shown promise in accurately predicting solubility curves for organic molecules across various solvents and temperatures.[14][15] Such models can be invaluable for in silico solvent screening in the early stages of process or drug development.[16][17]

Experimental Determination of Solubility: A Practical Guide

Accurate and reproducible solubility data requires robust, well-controlled experimental methods. The choice of method often depends on the required accuracy, throughput, and the physicochemical properties of the compound.

Sources

- 1. "AAMX | Acetoacetic acid m-xylidide | Cas no 97-36-9 | Manufacturer, Supplier, Exporter, India" [emcochemicals.com]

- 2. Aceto Acet Meta Xylidine (AAMX ) Supplier, Exporter from Mumbai [hrameshkumar.com]

- 3. scbt.com [scbt.com]

- 4. Buy this compound | 97-36-9 [smolecule.com]

- 5. ht.alfa-industry.com [ht.alfa-industry.com]

- 6. particle.dk [particle.dk]

- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]

- 8. This compound | C12H15NO2 | CID 222464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS 97-36-9 [matrix-fine-chemicals.com]

- 10. 2',4'-Dimethylacetoacetanilide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. 2',4'-Dimethylacetoacetanilide | 97-36-9 [chemicalbook.com]

- 12. chem.ws [chem.ws]

- 13. youtube.com [youtube.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

"N-(2,4-Dimethylphenyl)-3-oxobutanamide" melting point

An In-depth Technical Guide to the Melting Point of N-(2,4-Dimethylphenyl)-3-oxobutanamide

Abstract

This compound, also known by synonyms such as acetoacet-2,4-xylidide and AAMX, is a key intermediate in the synthesis of organic pigments and dyes.[1][2] Its molecular formula is C₁₂H₁₅NO₂ with a molecular weight of 205.25 g/mol .[3][4] As with any crystalline solid, its melting point is a critical physical constant for identification and purity assessment. However, a review of commercially available data and literature reveals a notable discrepancy in the reported melting point values for this compound. This guide provides a comprehensive analysis of the melting point of this compound, discusses the theoretical factors influencing this property, presents a standardized protocol for its accurate determination, and explores the potential reasons for the observed variations.

Compound Profile

A clear identification of the compound is paramount before any physical property analysis.

| Identifier | Value |

| IUPAC Name | This compound[4] |

| Common Synonyms | 2',4'-Dimethylacetoacetanilide, Acetoacet-m-xylidide, AAMX[2][4] |

| CAS Number | 97-36-9[1][2][3][5] |

| Molecular Formula | C₁₂H₁₅NO₂[3][4] |

| Molecular Weight | 205.25 g/mol [3][4] |

| Chemical Structure |  |